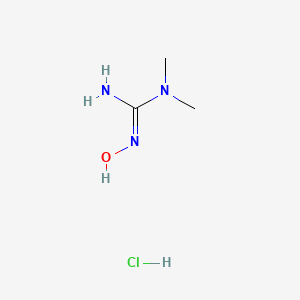

2-Hydroxy-1,1-dimethylguanidine hydrochloride

Übersicht

Beschreibung

2-Hydroxy-1,1-dimethylguanidine hydrochloride is an organic compound with the molecular formula C3H10ClN3O and a molecular weight of 139.58 g/mol . It is a white, odorless, crystalline powder that is soluble in water. This compound is used as an intermediate in organic synthesis and as a reagent in laboratory experiments.

Vorbereitungsmethoden

The preparation of 2-Hydroxy-1,1-dimethylguanidine hydrochloride involves synthetic routes that typically include the reaction of dimethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid . The industrial production methods are similar, involving large-scale synthesis under controlled conditions to ensure purity and yield .

Analyse Chemischer Reaktionen

2-Hydroxy-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, binding to metal ions and forming stable complexes.

Proton Donation: It acts as a proton donor, which is useful for the synthesis of amines and other functional groups.

Substitution Reactions: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include metal salts for chelation and acids or bases for proton donation and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

2-Hydroxy-1,1-dimethylguanidine hydrochloride serves as an important intermediate in organic synthesis. It is used as a reagent in laboratory experiments for synthesizing other compounds or modifying properties for specific applications .

Biochemistry

The compound acts as a chelating agent, making it valuable in biochemical studies involving metal ions. Its ability to form stable complexes with metal ions facilitates various analytical techniques.

Pharmacology

Research has indicated potential therapeutic applications of this compound:

- Kinase Inhibition: It has been explored as a kinase inhibitor, which may have implications in cancer treatment.

- α2-Adrenoceptor Antagonism: The compound shows promise as an antagonist for α2-adrenoceptors, potentially useful in managing conditions like hypertension .

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials due to its reactivity and solubility properties .

Case Study 1: Pharmacological Potential

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent against certain cancers .

Case Study 2: Biochemical Chelation

In biochemical assays measuring metal ion concentrations, the use of this compound demonstrated enhanced sensitivity and accuracy due to its chelating properties. This application is critical for environmental monitoring and biological research where metal ions play a pivotal role.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1,1-dimethylguanidine hydrochloride is primarily based on its ability to act as a chelating agent and a proton donor. It binds to metal ions, forming stable complexes that can be used as catalysts in organic synthesis reactions. As a proton donor, it is useful for the synthesis of amines and other functional groups.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-1,1-dimethylguanidine hydrochloride can be compared with other similar compounds such as:

Guanidine Hydrochloride: Unlike this compound, guanidine hydrochloride lacks the hydroxy group, which affects its reactivity and applications.

Dimethylguanidine Hydrochloride: This compound is similar but does not have the hydroxy group, making it less versatile in certain reactions.

Biologische Aktivität

2-Hydroxy-1,1-dimethylguanidine hydrochloride (HDMG) is a guanidine derivative that has attracted attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

- Molecular Formula : C₃H₈ClN₃O

- Molecular Weight : 139.58 g/mol

- Solubility : Enhanced solubility in water due to the presence of the hydroxy group.

Biological Activities

This compound exhibits several notable biological activities:

- Antidiabetic Effects : Research indicates that HDMG may enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes management. It has been shown to inhibit nitric oxide synthase (NOS), which plays a significant role in glucose metabolism.

- Nitric Oxide Modulation : HDMG's ability to inhibit NOS is crucial as it can influence vascular health by modulating nitric oxide levels, which are vital for maintaining endothelial function and regulating blood flow.

- Chelation Properties : The compound's chelating ability allows it to stabilize metal ions, potentially reducing oxidative stress by preventing harmful reactions catalyzed by free metal ions. This property is significant in the context of neuroprotection and cardiovascular health.

The mechanisms underlying the biological activities of HDMG include:

- Inhibition of Nitric Oxide Synthase : By inhibiting NOS, HDMG may help regulate nitric oxide production, which is essential in various physiological processes including vasodilation and neurotransmission.

- Oxidative Stress Reduction : The chelation of metal ions by HDMG can mitigate oxidative damage in cells, contributing to its protective effects against cellular stressors.

Comparative Analysis with Similar Compounds

To understand the unique properties of HDMG, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Dimethylguanidine hydrochloride | C₃H₁₀ClN₃ | Lacks hydroxyl group; primarily used as a reagent |

| Guanidine | CH₈N₄ | Simple structure; used in various chemical syntheses |

| N,N-Dimethylurea | C₃H₈N₂O | Urea derivative; used in agriculture and pharmaceuticals |

| Aminoguanidine | C₂H₈N₄O | Known for its role as an inhibitor of NOS |

The presence of the hydroxy group in HDMG enhances its reactivity and solubility compared to these compounds, broadening its applications in both chemical synthesis and biological research.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic implications of HDMG:

- Antidiabetic Research : A study demonstrated that HDMG significantly reduced blood glucose levels in diabetic animal models. The compound was shown to improve insulin sensitivity through its action on nitric oxide pathways.

- Vascular Health Studies : Research indicated that HDMG could improve endothelial function by modulating NO levels, suggesting potential applications in treating vascular diseases.

- Oxidative Stress Investigations : Studies on cellular models revealed that HDMG effectively reduced markers of oxidative stress, supporting its use in neuroprotective strategies.

Eigenschaften

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUGZDUVSWFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.